2-Chloro-1,3,2-dioxaphospholane

Descripción general

Descripción

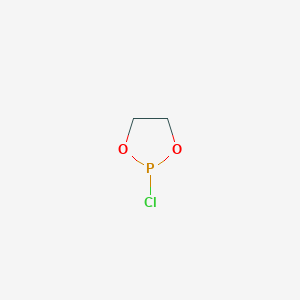

2-Chloro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄ClO₂P and a molecular weight of 126.48 g/mol . It is also known by other names such as cyclic ethylene chlorophosphite and ethylene glycol chlorophosphite . This compound is a cyclic phosphite ester and is used as a reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-1,3,2-dioxaphospholane can be synthesized by reacting phosphorus trichloride with ethylene glycol in an organic solvent such as dichloromethane . The reaction is typically carried out at low temperatures (around 5°C) to control the exothermic nature of the reaction and to prevent polymerization . The product is then purified by distillation.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound 2-oxide.

Substitution: It can react with nucleophiles such as phenyl Grignard reagents to form substituted products.

Common Reagents and Conditions

Oxidation: Molecular oxygen or ozone can be used as oxidizing agents.

Substitution: Grignard reagents are commonly used for substitution reactions.

Major Products

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

2-Chloro-1,3,2-dioxaphospholane is widely utilized in the synthesis of phosphocholines and spirophosphoranes, which are essential in the development of new drugs. Its ability to facilitate the formation of complex molecular structures enhances the efficiency of drug formulation processes.

Case Study:

In a study focused on synthesizing miltefosine analogs (hexadecylphosphocholine), researchers employed this compound as a key reagent. The compound enabled the successful creation of derivatives with improved therapeutic profiles compared to existing treatments .

Polymer Chemistry

Synthesis of Flame-Retardant Polymers:

The compound is instrumental in creating phosphorus-containing polymers known for their flame-retardant properties. These materials are increasingly important in industries such as construction and automotive manufacturing.

Data Table: Flame-Retardant Properties of Polymers Synthesized with this compound

| Polymer Type | Flame Retardancy Rating | Application Area |

|---|---|---|

| Phosphorus-based Polymer A | UL 94 V-0 | Electronics |

| Phosphorus-based Polymer B | UL 94 V-1 | Automotive Components |

| Phosphorus-based Polymer C | UL 94 V-2 | Building Materials |

Agricultural Chemicals

Formulation of Pesticides and Herbicides:

In agricultural chemistry, this compound is used to formulate effective pesticides and herbicides. Its incorporation into agrochemical products helps improve efficacy while reducing environmental impact.

Case Study:

Research indicates that formulations containing this compound exhibit enhanced pest control capabilities compared to traditional agents. This improvement is attributed to the compound's unique chemical properties that enhance the bioavailability of active ingredients .

Analytical Chemistry

Reagent for Detection:

The compound serves as a reagent in analytical methods for detecting phosphorus compounds. This application is crucial for environmental monitoring and quality control in various industries.

Example Application:

In environmental studies, this compound has been utilized to develop methods for detecting trace levels of phosphorus pollutants in water sources. The sensitivity and specificity of these methods have been significantly improved through its use .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to the development of advanced materials with enhanced thermal stability and mechanical properties.

Data Table: Properties of Materials Developed Using this compound

| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Composite A | 250 | 90 |

| Composite B | 300 | 120 |

| Composite C | 280 | 110 |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3,2-dioxaphospholane involves its ability to act as a phosphitylating agent. It reacts with hydroxyl groups to form phosphite esters, which can then undergo further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparación Con Compuestos Similares

2-Chloro-1,3,2-dioxaphospholane can be compared with other similar compounds such as:

This compound 2-oxide: This compound is an oxidized form and is used in similar applications.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has additional methyl groups and is used in different chemical reactions.

2-Methoxy-1,3,2-dioxaphospholane: This compound has a methoxy group instead of a chlorine atom and is used in esterification reactions.

This compound is unique due to its specific reactivity and the ability to form stable cyclic phosphite esters, making it valuable in various chemical syntheses .

Actividad Biológica

2-Chloro-1,3,2-dioxaphospholane (C₂H₄ClO₃P), also known as 2-chloro-2-oxo-1,3,2-dioxaphospholane, is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₂H₄ClO₃P

- Molecular Weight: 142.48 g/mol

- Boiling Point: 89-91 °C at 0.8 mmHg

- Melting Point: 12-14 °C

- Density: 1.55 g/mL at 25 °C

Synthesis Methods:

Several methods have been developed for synthesizing this compound. The most notable methods include:

- Reaction of Phosphorus Trichloride with Ethylene Glycol:

- Use as a Phosphorylating Agent:

Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a phosphorylating agent. This property enables it to modify various biomolecules, including nucleotides and lipids.

Key Biological Activities:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Pharmaceutical Applications: It serves as an intermediate in the synthesis of several bioactive compounds, including analogs of miltefosine, which is used in treating leishmaniasis .

- Lignin Modification: In studies involving lignin oligomers, this compound was used as a phosphorylating reagent to enhance the properties of lignin-derived materials .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

Application in Lignin Chemistry

In a recent investigation into the valorization of lignin, researchers utilized this compound to modify lignin oligomers. The phosphorylated products demonstrated improved solubility and reactivity for further chemical transformations .

Propiedades

IUPAC Name |

2-chloro-1,3,2-dioxaphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSFRDLMFAOSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061173 | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-39-9 | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,2-dioxaphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Chloro-1,3,2-dioxaphospholane?

A1: The molecular formula of this compound is C2H4ClO2P, and its molecular weight is 140.49 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: NMR spectroscopy (1H, 13C, and 31P) is widely used for structural elucidation and isomer identification of this compound and its derivatives. [, , , , , ]

Q3: How does the ring conformation of this compound influence its reactivity?

A3: The conformational preferences of this compound, studied through vibrational spectroscopy and electron diffraction, can affect its reactivity by influencing the accessibility of the phosphorus atom to nucleophiles. [, ]

Q4: What is the most common synthetic route for preparing this compound?

A4: The most common method involves reacting phosphorus trichloride (PCl3) with ethylene glycol in the presence of a base like triethylamine. [, , , ]

Q5: How does the reaction temperature impact the yield of this compound during synthesis?

A5: Maintaining a low reaction temperature (4-6°C) is crucial to minimize the formation of unwanted polymeric byproducts and achieve optimal yields of this compound. []

Q6: What is the role of oxygen in the synthesis of this compound-2-oxide?

A6: Oxygen is used to oxidize the intermediate product, this compound, to form this compound-2-oxide. This oxidation step helps prevent unwanted polymerization of the product. [, ]

Q7: How can this compound be used as a chiral derivatizing agent?

A7: Reacting this compound with chiral alcohols leads to the formation of diastereomeric phosphites, which exhibit distinct 31P NMR signals, enabling the determination of enantiomeric excess. [, , , ]

Q8: How is this compound employed in the synthesis of phosphorylcholine amphiphiles?

A8: this compound serves as a key building block in a multi-step synthesis of phosphorylcholine amphiphiles, which can self-assemble into bilayer vesicles. []

Q9: What is the significance of using this compound in lignin analysis?

A9: Phosphitylation of lignin model compounds with this compound derivatives allows for the characterization of lignin structures and the determination of phenolic hydroxyl group content using 31P NMR spectroscopy. []

Q10: How can this compound be utilized in the preparation of end-functionalized polymers?

A10: this compound can be used as a phosphitylating agent to determine the isomer distribution in phenol-terminated poly(1-hexene)s synthesized via electrophilic alkylation. []

Q11: What role does this compound play in the synthesis of N-protected chiral 1-aminoalkylphosphonic acids?

A11: Optically pure this compound derivatives can be used in Mannich-type reactions to synthesize optically active 1-aminoalkylphosphonic acids, valuable building blocks for peptides and peptidomimetics. []

Q12: How is this compound employed in the synthesis of zwitterionic gemini surfactants?

A12: It acts as a starting material, reacting with dodecyl alcohol and subsequently undergoing ring-opening with dodecyldimethylamine to yield the desired zwitterionic gemini surfactant. []

Q13: Are there any safety concerns associated with handling this compound?

A13: As with many organophosphorus compounds, this compound should be handled with caution. It's advisable to consult the safety data sheet and follow appropriate laboratory procedures.

Q14: What are the potential environmental impacts of this compound?

A14: Limited information is available on the specific ecotoxicological effects of this compound. Proper waste management and disposal strategies are essential to minimize any potential environmental risks.

Q15: How is the purity of this compound typically assessed?

A15: Analytical techniques like gas chromatography (GC) and NMR spectroscopy are commonly employed to determine the purity of this compound.

Q16: What are the advantages of using a micro-channel continuous-flow reactor for the synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane?

A16: Utilizing a micro-channel continuous-flow reactor for oxidizing this compound to 2-chloro-2-oxo-1,3,2-dioxaphospholane offers improved safety, increased reaction speed, and higher product yield and purity compared to traditional batch reactors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.